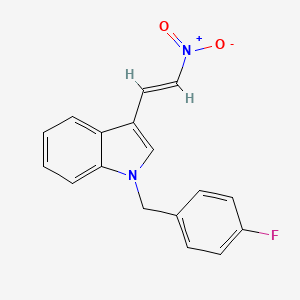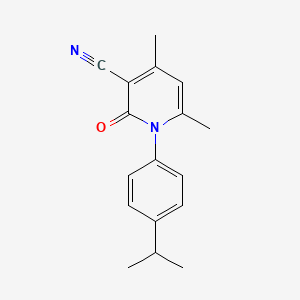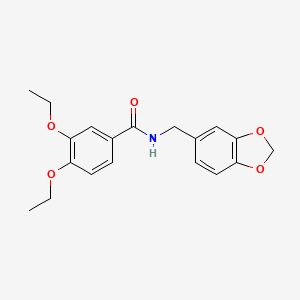
1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole is a synthetic compound that belongs to the indole family of organic compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用机制
The exact mechanism of action of 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole is not fully understood. However, it is believed to act by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the activity of various enzymes involved in bacterial and fungal growth. The anti-inflammatory properties of the compound are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce tumor growth and increase survival rates. The compound has also been shown to reduce bacterial and fungal growth in vitro. Additionally, it has been found to reduce inflammation in animal models.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole in lab experiments is its selective cytotoxicity towards cancer cells. This makes it a promising candidate for cancer chemotherapy. Additionally, the compound has been shown to have antimicrobial and anti-inflammatory properties, making it a versatile compound for research. However, the limitations of the compound include its moderate yield and purity, which can make it difficult to work with in large quantities.
未来方向
There are several future directions for research on 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole. One area of focus is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of the compound. The compound's potential applications in material science and organic synthesis also warrant further investigation. Finally, more studies are needed to explore the compound's potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammation.
Conclusion:
In conclusion, this compound is a synthetic compound with promising applications in various fields, including medicinal chemistry, material science, and organic synthesis. The compound's anticancer, antimicrobial, and anti-inflammatory properties make it a versatile compound for research. However, further studies are needed to fully elucidate the compound's mechanism of action and potential applications in various diseases.
合成方法
The synthesis of 1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole involves the condensation of 4-fluorobenzaldehyde and 2-nitroethanol in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the indole ring. The yield of the reaction is moderate, and the purity of the product can be improved by recrystallization.
科学研究应用
1-(4-fluorobenzyl)-3-(2-nitrovinyl)-1H-indole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. The compound exhibits selective cytotoxicity towards cancer cells, making it a promising candidate for cancer chemotherapy. Additionally, it has been found to inhibit the growth of various bacterial and fungal strains, making it a potential antimicrobial agent. The anti-inflammatory properties of the compound have also been explored, and it has been shown to reduce inflammation in animal models.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(E)-2-nitroethenyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-15-7-5-13(6-8-15)11-19-12-14(9-10-20(21)22)16-3-1-2-4-17(16)19/h1-10,12H,11H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJQESWKYNPHIO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)
![N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808255.png)

![2-(4-tert-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5808268.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)
![4-[(4-ethoxyphenyl)acetyl]morpholine](/img/structure/B5808297.png)

![2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5808310.png)
